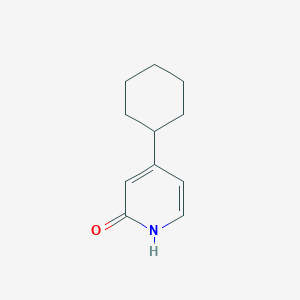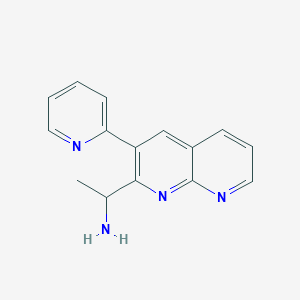![molecular formula C15H25N3O B13873128 2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol . It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Applications De Recherche Scientifique
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: It serves as a ligand in biochemical assays.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cognitive functions . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse effects.
Comparaison Avec Des Composés Similaires
2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina.
Aripiprazole: An antipsychotic medication.
These compounds share the piperazine core but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its therapeutic potential and chemical properties.
Propriétés
Formule moléculaire |
C15H25N3O |
|---|---|
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
2-[4-[3-(4-aminophenyl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H25N3O/c16-15-5-3-14(4-6-15)2-1-7-17-8-10-18(11-9-17)12-13-19/h3-6,19H,1-2,7-13,16H2 |
Clé InChI |
FYFYBGBRRCUOOM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC=C(C=C2)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
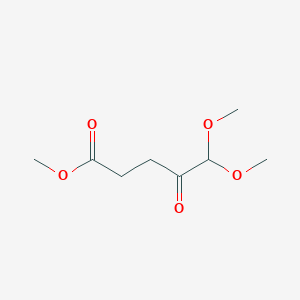
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
![Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate](/img/structure/B13873062.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)


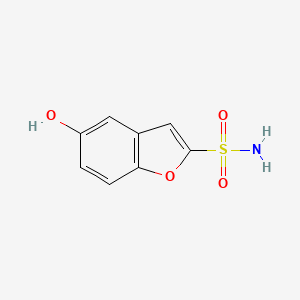
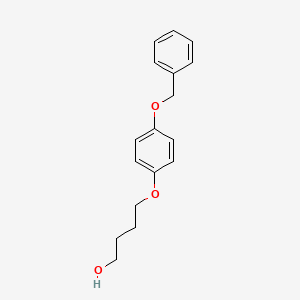

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
